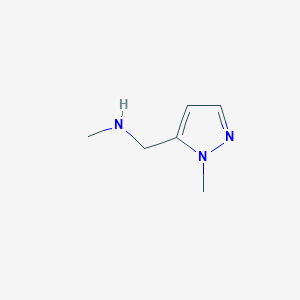

n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-methyl-1-(2-methylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-7-5-6-3-4-8-9(6)2/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGIPIYKGPNYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427119 | |

| Record name | N-Methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930111-04-9 | |

| Record name | N-Methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-5-[(methylamino)methyl]pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine" synthesis pathway

An In-Depth Technical Guide to the Synthesis of n-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a valuable substituted pyrazole derivative for research and development. The primary focus of this document is a two-step synthetic sequence commencing with the regioselective formylation of 1-methylpyrazole, followed by a direct reductive amination to yield the target secondary amine. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and discuss an alternative synthetic strategy. This guide is intended for chemical researchers, scientists, and professionals in drug development seeking a practical and scalable method for the synthesis of this important molecular scaffold.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and versatile biological activities.[1][2][3] Its derivatives are integral components of numerous FDA-approved drugs. The specific substitution pattern of this compound makes it a key building block for more complex molecular architectures. This guide presents a scientifically rigorous, logical, and validated approach to its synthesis, emphasizing not only the procedural steps but also the causal reasoning behind the selection of reagents and conditions, ensuring reproducibility and scalability.

Chapter 1: Synthetic Strategy and Retrosynthetic Analysis

A logical synthetic plan is paramount for efficiency and yield. The target molecule, this compound, can be disconnected through several plausible pathways. The most direct and industrially favored approach involves the formation of the secondary amine via reductive amination.

Primary Retrosynthetic Pathway: The C-N bond of the secondary amine is the most logical point for disconnection. This retrosynthetic step reveals a C5-formylated pyrazole and methylamine as the immediate precursors. The formylated pyrazole, in turn, can be synthesized from the commercially available 1-methylpyrazole. This two-step approach is advantageous due to the high efficiency and selectivity of both the Vilsmeier-Haack formylation and the subsequent reductive amination.

Sources

An In-depth Technical Guide to n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine: Synthesis, Characterization, and Applications

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and versatile substitution patterns have made it a "privileged scaffold," frequently appearing in a wide array of biologically active compounds.[2] Molecules incorporating the pyrazole moiety have demonstrated efficacy as kinase inhibitors, anti-inflammatory agents, and therapeutics for a variety of other conditions.[1] This guide focuses on a specific, yet important derivative: n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine . This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery where the introduction of a methylamino-methyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

This document provides a comprehensive overview of the chemical properties, a detailed protocol for its synthesis via reductive amination, and a discussion of its characterization. The methodologies described are grounded in established chemical principles, offering researchers a robust framework for the preparation and validation of this versatile chemical intermediate.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. Commercial suppliers confirm its identity with basic identifiers.

Core Chemical Identifiers

| Property | Value | Source |

| CAS Number | 863548-52-1 | [3] |

| Molecular Formula | C₆H₁₁N₃ | |

| Molecular Weight | 125.17 g/mol | |

| IUPAC Name | N-Methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine | |

| Synonyms | 1-Methyl-5-[(methylamino)methyl]pyrazole, CNCc1ccnn1C | [4] |

Predicted Physical Properties

| Property | Predicted Value/State | Rationale |

| Physical State | Solid at 25°C | Based on supplier information |

| Boiling Point | ~200-250 °C | Extrapolated from similar pyrazole derivatives[5] |

| Solubility | Soluble in methanol, ethanol, DMSO | Expected for a small polar molecule with hydrogen bonding capability. |

Spectroscopic Characterization (Predicted)

No definitive, published spectra for this compound are available. However, based on the analysis of closely related pyrazole structures, a predicted spectroscopic profile can be constructed.[1][6] This serves as a guideline for researchers to confirm the identity of the synthesized compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The N-methyl group on the pyrazole ring will appear as a singlet, as will the N-methyl group of the amine. The methylene bridge will also be a singlet, and the two protons on the pyrazole ring will appear as doublets.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N1-CH₃ (pyrazole) | 3.6 - 3.9 | s |

| CH₂ -NH | 3.5 - 3.8 | s |

| NH-CH₃ | 2.3 - 2.6 | s |

| Pyrazole C4-H | 6.0 - 6.3 | d |

| Pyrazole C3-H | 7.2 - 7.5 | d |

| NH | 1.5 - 2.5 | br s |

¹³C NMR Spectroscopy: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N1-C H₃ (pyrazole) | 35 - 40 |

| C H₂-NH | 45 - 55 |

| NH-C H₃ | 30 - 35 |

| Pyrazole C 4 | ~105 |

| Pyrazole C 3 | ~138 |

| Pyrazole C 5 | ~140 |

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 125. A significant fragment would likely be the loss of the methylamino group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations, C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching from the pyrazole ring.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 (weak to medium) |

| C-H Stretch (sp³ hybridized) | 2850 - 3000 |

| C-H Stretch (sp² hybridized) | 3000 - 3100 |

| C=N, C=C Stretch (pyrazole ring) | 1500 - 1600 |

| C-N Stretch | 1000 - 1250 |

Synthesis Methodology: A Focus on Reductive Amination

The most direct and efficient route to synthesize this compound is through the reductive amination of its corresponding aldehyde precursor, 1-methyl-1H-pyrazole-5-carbaldehyde. This well-established reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired amine.[7]

Causality in Experimental Design

The choice of reductive amination is deliberate. It is a high-yield, versatile, and often one-pot procedure that is tolerant of a wide range of functional groups.[7] The selection of the reducing agent is critical. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, minimizing the risk of over-reduction. The reaction is typically carried out in an alcoholic solvent like methanol, which is effective at dissolving the reactants and the borohydride reagent.

Visualizing the Synthesis Pathway

Caption: Synthetic route via reductive amination.

Detailed Experimental Protocol

This protocol is a comprehensive representation based on standard procedures for reductive amination of heterocyclic aldehydes.[7]

Materials and Reagents:

-

1-methyl-1H-pyrazole-5-carbaldehyde

-

Methylamine (as a solution in a suitable solvent, e.g., 40% in water or 2M in THF)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in anhydrous methanol.

-

Imine Formation: Cool the solution to 0°C using an ice bath. To this stirred solution, add methylamine solution (1.2 eq) dropwise. Allow the reaction mixture to stir at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is complete (or has reached equilibrium), cool the reaction mixture back down to 0°C in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Note: Hydrogen gas evolution will occur, so ensure adequate ventilation.

-

Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Workflow Diagram

Caption: Step-by-step experimental workflow.

Safety and Handling

While specific toxicology data for this compound is limited, it is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Potential Applications in Research and Development

The true value of this compound lies in its utility as a chemical building block. The secondary amine functionality provides a reactive handle for a variety of chemical transformations, including:

-

Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides, a common linkage in pharmaceutical compounds.

-

Alkylation/Arylation: Further functionalization on the secondary amine to introduce additional diversity.

-

Scaffold for Library Synthesis: Its straightforward synthesis allows for the creation of diverse libraries of pyrazole-containing compounds for high-throughput screening in drug discovery programs.

The pyrazole core, combined with the flexible methylamine linker, makes this compound an attractive starting point for developing molecules that can interact with a range of biological targets.

Conclusion

This compound is a valuable heterocyclic amine with significant potential as an intermediate in synthetic and medicinal chemistry. While comprehensive experimental data on the compound itself is not widely available, its chemical properties can be reliably inferred from related structures. The synthetic protocol outlined in this guide, centered on the robust and efficient reductive amination reaction, provides a clear and reproducible pathway for its preparation. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the importance of versatile building blocks like this compound is set to increase, making a thorough understanding of its chemistry essential for researchers in the field.

References

-

[Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar]([Link]

Sources

- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS 863548-52-1 | (1-Methyl-1H-pyrazol-5-YL)methylamine - Synblock [synblock.com]

- 4. This compound; N,N,1-Trimethyl-1H-pyrazol-5-amine; N-methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine; methyl[(1-methylpyrazol-5-yl)methyl]amine; 1-methyl-5-[(methylamino)methyl]pyrazole; N-Methyl(1-methyl-1H-pyrazol-5-yl)methanamine | Chemrio [chemrio.com]

- 5. echemi.com [echemi.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. ineosopen.org [ineosopen.org]

An In-depth Technical Guide to n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine (CAS Number: 863548-52-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine, a heterocyclic amine of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1] This guide details the chemical identity, structural features, and a proposed synthetic pathway for this compound, alongside a thorough discussion of its potential applications in drug discovery. The document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and utilization of novel pyrazole derivatives as building blocks for new therapeutic agents.

Introduction: The Significance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of clinically approved drugs underscores its versatility as a pharmacophore. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The structural rigidity and aromatic nature of the pyrazole ring, coupled with its capacity for diverse substitution patterns, allow for the fine-tuning of physicochemical properties and biological activities. This compound represents a valuable building block within this chemical class, offering a reactive secondary amine for further molecular elaboration and the exploration of novel chemical space.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 863548-52-1 | [3] |

| Molecular Formula | C₆H₁₁N₃ | [3] |

| Molecular Weight | 125.17 g/mol | - |

| IUPAC Name | (1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine | - |

| SMILES | CNCC1=CC=NN1C | - |

| InChI Key | CHGIPIYKGPNYKT-UHFFFAOYSA-N | - |

Synthesis and Characterization

Proposed Synthetic Pathway: Reductive Amination

The synthesis of this compound can be logically approached through the reductive amination of 1-methyl-1H-pyrazole-5-carbaldehyde with methylamine. This two-step, one-pot reaction typically involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Caption: Proposed synthetic pathway via reductive amination.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on similar reductive amination reactions and should be optimized for specific laboratory conditions.

Materials:

-

1-methyl-1H-pyrazole-5-carbaldehyde

-

Methylamine (as a solution in THF or as the hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Triethylamine (if using methylamine hydrochloride)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Imine Formation: To a solution of 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in anhydrous DCM, add a solution of methylamine (1.2 eq). If using methylamine hydrochloride, add triethylamine (1.5 eq) to the reaction mixture. Stir the solution at room temperature for 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Anticipated Data)

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the pyrazole ring protons, the N-methyl protons, and the methylene protons. The pyrazole protons will likely appear as doublets or triplets in the aromatic region. The N-methyl group attached to the pyrazole ring will be a singlet, as will the N-methyl group of the amine, though at a different chemical shift. The methylene protons will likely appear as a singlet or a doublet depending on coupling to the amine proton.

-

¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the pyrazole ring, the N-methyl carbons, and the methylene carbon.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching vibrations of the pyrazole ring.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (125.17 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the bond between the pyrazole ring and the methylamine side chain.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The secondary amine functionality provides a key reactive handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR).

Role as a Key Building Block

The pyrazole core is a privileged structure in medicinal chemistry, and this particular derivative allows for the facile synthesis of a library of compounds for screening against various biological targets. For example, the amine can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of functional groups.

Caption: Potential applications in drug discovery.

Potential Therapeutic Targets

Given the broad biological activities of pyrazole derivatives, compounds derived from this compound could be investigated for their potential to modulate a variety of biological targets, including:

-

Kinases: Many kinase inhibitors incorporate a pyrazole core.

-

G-protein coupled receptors (GPCRs): Pyrazole derivatives have been shown to interact with various GPCRs.

-

Enzymes: The pyrazole scaffold can be found in inhibitors of enzymes such as cyclooxygenases (COXs).

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a promising building block for the development of novel therapeutic agents. Its synthesis can be readily achieved through established synthetic methodologies, and its versatile chemical nature allows for the creation of diverse compound libraries for biological screening. Further research into the synthesis, characterization, and pharmacological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

- 1. This compound; N,N,1-Trimethyl-1H-pyrazol-5-amine; N-methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine; methyl[(1-methylpyrazol-5-yl)methyl]amine; 1-methyl-5-[(methylamino)methyl]pyrazole; N-Methyl(1-methyl-1H-pyrazol-5-yl)methanamine | Chemrio [chemrio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (1-Methyl-1H-pyrazol-5-yl)methanamine | C5H9N3 | CID 7019421 - PubChem [pubchem.ncbi.nlm.nih.gov]

"n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine" IUPAC name

An In-Depth Technical Guide to N-methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine

Executive Summary

This technical guide provides a comprehensive overview of N-methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine, a heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. The pyrazole nucleus is recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1] This guide details the compound's nomenclature, physicochemical properties, a representative synthetic pathway, and its critical applications, particularly as a key building block in the development of targeted therapeutics such as kinase inhibitors. The content is tailored for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Nomenclature and Structure Elucidation

The systematic identification of a chemical entity is foundational to scientific communication. The compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

IUPAC Name: N-methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine

Synonyms: n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine, 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine[2]

Structural Breakdown:

-

Core Scaffold: A pyrazole ring.

-

N1-Substitution: The nitrogen at position 1 of the pyrazole ring is substituted with a methyl group (-CH₃).

-

C5-Substitution: The carbon at position 5 is attached to a methylaminomethyl group (-CH₂-NH-CH₃).

This arrangement results in the following chemical structure:

Chemical Structure:

Key Identifiers:

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing factors from solubility to reaction kinetics.

| Property | Value | Source |

| Molecular Weight | 139.20 g/mol | [2][3] |

| Molecular Formula | C₇H₁₃N₃ | [2][3] |

| Physical Form | Solid | [3] |

| Boiling Point | 216.9 ± 25.0 °C (at 760 mmHg) | [2] |

| Storage | 2-8°C, keep dry and sealed from light | [2] |

Synthesis and Manufacturing

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. The most common and foundational method for creating the pyrazole core is the Knorr pyrazole synthesis , which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4]

For the target molecule, N-methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine, a multi-step synthesis is required, starting from the formation of the pyrazole ring, followed by functionalization at the C5 position. A representative and logical pathway is the reductive amination of a corresponding aldehyde precursor.

Representative Synthetic Workflow

The following diagram illustrates a plausible and efficient two-step synthesis starting from a suitable 1,3-dicarbonyl equivalent and methylhydrazine.

Caption: Representative synthesis of the target compound via pyrazole formation and subsequent reductive amination.

Detailed Experimental Protocol (Illustrative)

This protocol describes the reductive amination step, a crucial transformation for installing the methylaminomethyl side chain.

Objective: To synthesize N-methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine from 1-methyl-1H-pyrazole-5-carbaldehyde.

Materials:

-

1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq)

-

Methylamine (2.0 M solution in Methanol, 1.5 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-1H-pyrazole-5-carbaldehyde in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Imine Formation: Cool the solution to 0°C using an ice bath. Add the methylamine solution dropwise over 10 minutes. Allow the reaction to stir at room temperature for 2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Re-cool the mixture to 0°C. Add sodium borohydride in small portions over 30 minutes. Causality: This portion-wise addition is critical to control the exothermic reaction and prevent runaway hydrogen gas evolution.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane. Partition the layers and extract the aqueous layer twice more with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine. Trustworthiness: This washing sequence removes acidic impurities and residual water, ensuring the purity of the final product.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine.

Applications in Research and Drug Development

The pyrazole motif is a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it an ideal scaffold for designing enzyme inhibitors and receptor modulators.

Key Therapeutic Areas:

-

Oncology: Pyrazole derivatives are prominent as kinase inhibitors. This guide's subject, N-methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine, is explicitly used as a key intermediate in the synthesis of novel kinase inhibitors for cancer therapy.[2] The substituted amine functional group provides a crucial point for further molecular elaboration to achieve specific binding interactions within the ATP-binding pocket of target kinases.

-

Inflammation and Pain: Pyrazole derivatives are known for their anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5]

-

Agrochemicals: The compound also serves as an intermediate in agrochemical formulations, where it can be used to enhance the efficacy of pesticides and herbicides.[2]

Logical Framework for Application

The utility of this compound as a building block can be visualized as follows.

Caption: Role of the title compound as a versatile intermediate for developing bioactive molecules.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be observed.

-

Hazard Classification: While specific data for this exact compound is limited, structurally related aminopyrazoles can be toxic. For instance, N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine is classified as Acute Toxicant (Oral, Category 3).[3]

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place, tightly sealed and protected from light to ensure stability.[2]

References

-

Organic Chemistry Portal. (2022). Pyrazole synthesis. [Link]

-

Fadila, B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

-

ResearchGate. (2024). Various methods for the synthesis of pyrazole. [Link]

-

MySkinRecipes. (n.d.). 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine. [Link]

-

ResearchGate. (n.d.). Chemical structures and numbering of pyrazole. [Link]

-

PubChem. (n.d.). (1-Methyl-1H-pyrazol-5-yl)methanamine. National Center for Biotechnology Information. [Link]

-

International Journal of Pharmaceutical and Medicinal Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine [myskinrecipes.com]

- 3. N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethanamine [smolecule.com]

"n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine" molecular weight

An In-depth Technical Guide to n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine

Introduction

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyrazole derivatives have garnered significant attention for their wide spectrum of biological activities.[1][2][3][4] The pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, serves as a versatile pharmacophore found in numerous approved drugs.[2][5] This guide focuses on a specific derivative, this compound, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

This compound belongs to a class of substituted pyrazoles that are of interest as building blocks in the synthesis of more complex molecules with potential therapeutic applications. Understanding its fundamental properties is crucial for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to its application in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C6H11N3 | [6] |

| Molecular Weight | 125.18 g/mol | Calculated |

| Appearance | Not specified; likely a liquid or low-melting solid at room temperature | Inferred |

| Solubility | Information not readily available; likely soluble in organic solvents | Inferred |

The molecular structure of this compound is key to its reactivity and interactions with biological targets.

Caption: Chemical structure of this compound.

Synthesis Strategies

The synthesis of substituted pyrazoles like this compound can be approached through several established methodologies. The choice of a particular synthetic route often depends on the availability of starting materials, desired yield, and regioselectivity.

General Pyrazole Synthesis

A common and versatile method for synthesizing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine.[3] For N-substituted pyrazoles, a substituted hydrazine is used.

Experimental Protocol: A General Approach

-

Reaction Setup: A solution of a suitable 1,3-dielectrophile precursor is prepared in an appropriate solvent (e.g., ethanol, acetic acid).

-

Addition of Hydrazine: Methylhydrazine is added to the solution, often at room temperature or with gentle heating. The reaction is typically stirred for several hours to ensure completion.

-

Workup: The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated. The crude product is then purified, commonly by column chromatography on silica gel.

Synthesis of the Amine Side Chain

Following the formation of the pyrazole core, the methylamine side chain can be introduced. A plausible route involves the formylation of a 5-lithiated or 5-Grignard pyrazole derivative, followed by reductive amination.

Experimental Protocol: Reductive Amination

-

Formation of the Imine: The pyrazole-5-carboxaldehyde is dissolved in a suitable solvent (e.g., methanol) and methylamine is added. The reaction is stirred, often in the presence of a dehydrating agent or under conditions that remove water, to form the corresponding imine.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH4), is added portion-wise to the reaction mixture. The reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Workup: Once the reaction is complete, it is carefully quenched with water or a dilute acid. The product is then extracted into an organic solvent.

-

Purification: The organic extracts are combined, dried, and concentrated. The final product is purified by column chromatography or distillation.

Potential Applications in Drug Development

Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, making them attractive scaffolds for drug design.[2][4][5]

-

Anti-inflammatory: Some pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[2]

-

Anticancer: The pyrazole nucleus is present in several compounds investigated for their anticancer properties.[5]

-

Antimicrobial: Certain pyrazole derivatives have shown promising activity against various bacterial and fungal strains.[2][3]

This compound, as a functionalized pyrazole, can serve as a valuable intermediate in the synthesis of novel drug candidates targeting these and other therapeutic areas.

Safety and Handling

According to the available safety data, this compound is classified as acutely toxic if swallowed.[6] It also causes severe skin burns and eye damage.[7]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[7]

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

It is imperative to handle this chemical in a well-ventilated area and to take all necessary precautions to avoid exposure.

References

- The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. 2023-11-07.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.

- N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanaminedihydrochloride. Matrix Scientific.

- SAFETY DATA SHEET.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. 2023-08-22.

- SAFETY DATA SHEET - Airgas. Airgas.

- 1-Methyl-1H-pyrazol-5-ylamine. ChemicalBook. 2025-07-24.

- (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine. PubChem.

- C-(5-METHYL-1-PROPYL-1H-PYRAZOL-4-YL)-METHYLAMINE. Echemi.

- (1-Methyl-1H-pyrazol-5-yl)methylamine, 97%, Thermo Scientific. Fisher Scientific.

- This compound AldrichCPR. Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.es [fishersci.es]

An In-depth Technical Guide to the Structural Elucidation of n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine

Preamble: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern drug development, the precise characterization of novel chemical entities is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of pharmacological data, wasted resources, and potential safety concerns. This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine, a substituted pyrazole of interest to researchers in medicinal chemistry. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1]

This document eschews a rigid, templated approach. Instead, it follows a logical, investigative workflow that mirrors the real-world process of structural determination, moving from broad molecular properties to fine atomic-level connectivity. We will lean on a multi-spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments. The causality behind each experimental choice and the interpretation of the resulting data will be explained in detail, providing a self-validating system for arriving at the correct structure.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into complex spectroscopic analysis, the first step is to establish the molecular formula. For this compound, the expected molecular formula is C₆H₁₁N₃.

-

Molecular Weight: 125.18 g/mol

From this, we can calculate the Degree of Unsaturation (DoU), a crucial indicator of the number of rings and/or multiple bonds within the molecule.

DoU = C + 1 - (H/2) + (N/2) DoU = 6 + 1 - (11/2) + (3/2) = 7 - 5.5 + 1.5 = 3

A DoU of 3 suggests the presence of a combination of rings and double bonds. In the context of a pyrazole derivative, this is consistent with an aromatic pyrazole ring (which accounts for 2 degrees of unsaturation from two double bonds and 1 degree from the ring structure).

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.

Experimental Protocol: High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer, and Electron Ionization (EI) at 70 eV is used to generate a molecular ion (M⁺˙) and fragment ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a time-of-flight (TOF) or Orbitrap analyzer to yield high-resolution mass data.

Predicted Data and Interpretation

| Ion | Predicted m/z (High-Res) | Interpretation |

| [M]⁺˙ | 125.0953 | Molecular ion, confirming the molecular formula C₆H₁₁N₃. |

| [M-CH₃]⁺ | 110.0718 | Loss of a methyl radical, likely from one of the N-methyl groups. |

| [M-NHCH₃]⁺ | 94.0612 | Loss of the methylamino group, a common fragmentation for secondary amines. |

| C₅H₇N₂⁺ | 95.0609 | Cleavage of the bond between the pyrazole ring and the methylamine side chain (benzylic cleavage). This is often an intense peak. |

| C₄H₅N₂⁺ | 81.0453 | Fragmentation of the pyrazole ring itself, potentially through the loss of HCN.[2] |

The fragmentation of pyrazole derivatives is highly dependent on the nature and position of substituents.[3] The observation of a strong peak corresponding to the pyrazole-methyl cation (C₅H₇N₂⁺) would be a key indicator of the proposed connectivity.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Predicted Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3300 (weak-medium, sharp) | N-H stretch | Characteristic of a secondary amine. |

| 2950-2800 | C-H stretch (sp³) | Aliphatic C-H bonds from the methyl and methylene groups. |

| ~1600-1450 | C=N and C=C stretch | Aromatic stretching vibrations of the pyrazole ring.[4] |

| ~1270 | C-N stretch | Stretching of the C-N bond of the amine. |

The presence of a weak to medium N-H stretch around 3300 cm⁻¹ and the absence of a strong, broad O-H band would provide strong evidence for the secondary amine functionality and the lack of hydroxyl groups. The pyrazole ring itself will have characteristic absorptions in the fingerprint region.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. For a comprehensive analysis, a suite of NMR experiments is required.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹³C NMR Spectroscopy: The Carbon Skeleton

This experiment identifies all unique carbon environments in the molecule.

| Predicted δ (ppm) | Carbon Atom | Rationale |

| ~148 | C5 | Carbon of the pyrazole ring attached to the methylamine side chain. The attachment to nitrogen deshields it. |

| ~138 | C3 | Unsubstituted CH on the pyrazole ring. |

| ~105 | C4 | The other unsubstituted CH on the pyrazole ring, typically more shielded than C3.[7] |

| ~45 | Methylene (-CH₂-) | Methylene carbon adjacent to the secondary amine. |

| ~36 | N-CH₃ (ring) | Methyl group attached to the N1 position of the pyrazole ring.[8] |

| ~34 | N-CH₃ (amine) | Methyl group attached to the exocyclic secondary amine. |

¹H NMR Spectroscopy: The Proton Environment

This experiment provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

| Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proton Assignment |

| ~7.4 | d | 1H | ~2.0 | H3 (Pyrazole ring) |

| ~6.0 | d | 1H | ~2.0 | H4 (Pyrazole ring) |

| ~3.8 | s | 2H | - | Methylene (-CH₂-) |

| ~3.7 | s | 3H | - | N-CH₃ (ring) |

| ~2.4 | s | 3H | - | N-CH₃ (amine) |

| ~1.8 | br s | 1H | - | N-H |

The chemical shifts of the pyrazole ring protons (H3 and H4) are distinct and their coupling provides evidence of their adjacency. The N-H proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

Caption: Workflow for NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment would show a correlation between the H3 and H4 protons of the pyrazole ring, confirming their scalar coupling. No other correlations are expected for this molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton with the carbon to which it is attached.

-

The proton at ~7.4 ppm will correlate with the carbon at ~138 ppm (H3-C3).

-

The proton at ~6.0 ppm will correlate with the carbon at ~105 ppm (H4-C4).

-

The protons at ~3.8 ppm will correlate with the carbon at ~45 ppm (-CH₂-).

-

The protons at ~3.7 ppm will correlate with the carbon at ~36 ppm (ring N-CH₃).

-

The protons at ~2.4 ppm will correlate with the carbon at ~34 ppm (amine N-CH₃).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are typically 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the structure.

-

The protons of the ring's N-methyl group (~3.7 ppm) will show a correlation to C5 (~148 ppm).

-

The methylene protons (~3.8 ppm) will show correlations to C5 (~148 ppm) and C4 (~105 ppm).

-

The amine's N-methyl protons (~2.4 ppm) will show a correlation to the methylene carbon (~45 ppm).

-

The H3 proton (~7.4 ppm) will correlate to C5 (~148 ppm) and C4 (~105 ppm).

-

The H4 proton (~6.0 ppm) will correlate to C5 (~148 ppm) and C3 (~138 ppm).

These long-range correlations definitively link the N-methyl group to the N1 position of the pyrazole ring and connect the n-methyl-methylamine side chain to the C5 position, leaving no ambiguity in the final structure.

Conclusion: A Self-Validating Structural Assignment

By systematically acquiring and integrating data from high-resolution mass spectrometry, FT-IR, and a comprehensive suite of NMR experiments, the structure of this compound can be elucidated with a high degree of confidence. The molecular formula is confirmed by HRMS, the key functional groups are identified by IR, and the precise atomic connectivity is mapped by 1D and 2D NMR. The convergence of all spectroscopic data on a single, unambiguous structure provides the necessary validation for this molecule to be advanced in research and development pipelines.

References

-

Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268. Available at: [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

-

Mary, Y. S., & Balachandran, V. (2014). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 561-572. Available at: [Link]

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Available at: [Link]

-

Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4635. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. ResearchGate. Available at: [Link]

-

Li, J., et al. (2012). Structure Elucidation of a Pyrazolo[4][7]pyran Derivative by NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(10), 695-698. Available at: [Link]

-

Zhang, Y., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864-8872. Available at: [Link]

-

Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 22(9), 603-607. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]

-

Gaba, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 1-20. Available at: [Link]

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BiblioBoard [openresearchlibrary.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights for structural elucidation and purity assessment. While specific experimental data for this compound is not publicly available, this guide presents a robust predictive analysis based on the well-established spectroscopic behavior of analogous pyrazole derivatives.[1][2][3][4]

Introduction: The Significance of Spectroscopic Analysis in Novel Compound Characterization

The structural confirmation of a newly synthesized molecule is a cornerstone of chemical research and development. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering detailed information about the connectivity of atoms, the electronic environment of nuclei, and the nature of functional groups. For a molecule like this compound, a substituted pyrazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is indispensable for unambiguous identification.[2] Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[2][4]

This guide will delve into the theoretical underpinnings and practical application of each of these techniques for the characterization of the title compound. The experimental protocols described herein represent self-validating systems designed to ensure data integrity and reproducibility.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecule's structure is paramount for interpreting its spectroscopic data. The following diagram illustrates the chemical structure of this compound and the systematic numbering of its core atoms.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, the precise connectivity of the molecule can be determined.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 300 or 500 MHz NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.[1]

-

Data Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.[1]

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H4 | 5.8 - 6.2 | d | 1H | Located on the pyrazole ring, adjacent to a carbon (C5) and a nitrogen (N1). Expected to be a doublet due to coupling with H3. |

| H3 | 7.2 - 7.5 | d | 1H | Also on the pyrazole ring, adjacent to a nitrogen (N2) and a carbon (C4). Expected to be a doublet due to coupling with H4. |

| Methylene (CH₂) | 3.6 - 4.0 | s | 2H | The methylene protons are adjacent to the pyrazole ring and the secondary amine. Expected to be a singlet as there are no adjacent protons. |

| N-CH₃ (ring) | 3.7 - 4.1 | s | 3H | The methyl group attached to the pyrazole nitrogen (N1). Expected to be a singlet. |

| N-CH₃ (amine) | 2.3 - 2.7 | s | 3H | The methyl group attached to the secondary amine nitrogen. Expected to be a singlet. |

| NH | 1.5 - 2.5 | br s | 1H | The proton on the secondary amine. The chemical shift can be variable and the peak is often broad due to quadrupole broadening and exchange. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the spectrum on the same NMR spectrometer. ¹³C NMR requires a larger number of scans than ¹H NMR to achieve an adequate signal-to-noise ratio.[1] Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.[1] Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C5 | 145 - 155 | The pyrazole ring carbon attached to the methylamine group. |

| C3 | 135 - 145 | The pyrazole ring carbon adjacent to two nitrogen atoms. |

| C4 | 100 - 110 | The pyrazole ring carbon between C3 and C5. |

| Methylene (CH₂) | 45 - 55 | The methylene carbon adjacent to the pyrazole ring and the secondary amine. |

| N-CH₃ (ring) | 35 - 45 | The methyl carbon attached to the pyrazole nitrogen. |

| N-CH₃ (amine) | 30 - 40 | The methyl carbon attached to the secondary amine nitrogen. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[5] It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₆H₁₁N₃) is 125.17 g/mol . The molecular ion peak is expected at m/z = 125.

-

Key Fragmentation Pathways: In EI-MS, the molecular ion can undergo fragmentation, providing valuable structural clues.

Caption: Predicted key fragmentation pathways in the mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol:

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.[1] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.[1]

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 (broad) | N-H stretch | Secondary amine |

| 2950 - 3100 | C-H stretch | Pyrazole ring C-H |

| 2800 - 3000 | C-H stretch | Aliphatic C-H (CH₃, CH₂) |

| 1580 - 1650 | C=N stretch | Pyrazole ring |

| 1450 - 1550 | C=C stretch | Pyrazole ring |

| 1100 - 1300 | C-N stretch | Amine and pyrazole ring |

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and characterization of this compound. By combining the detailed information from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can confidently confirm the identity and purity of this and other novel heterocyclic compounds. The predictive data and standardized protocols presented here serve as a valuable resource for scientists engaged in the synthesis and analysis of new chemical entities.

References

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds - Benchchem.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing).

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchGate.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH.

- Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Potential Biological Activity of n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine

A Framework for Investigation for Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility is evidenced by its presence in a spectrum of pharmacologically active agents with diverse therapeutic applications.[1][3] Marketed drugs such as the potent anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant all feature the pyrazole core, underscoring its significance as a "privileged scaffold" in drug discovery.[1][3] The pharmacological promiscuity of pyrazole derivatives stems from the tunable nature of the ring system, where substitutions can dramatically influence molecular interactions, efficacy, and potency.[4] These compounds have demonstrated a wide array of biological activities, including antitumor, analgesic, anti-inflammatory, antimicrobial, and neuroprotective properties.[2]

This guide focuses on a specific, yet under-explored derivative: n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine . While direct biological data for this compound is scarce in publicly available literature, its structural features, when analyzed in the context of the broader pyrazole class, provide a fertile ground for hypothesizing and systematically investigating its potential therapeutic value. This document serves as a roadmap for researchers, outlining a logical progression from foundational understanding to a robust, data-driven exploration of its biological potential.

Structural Dissection and Hypothesis Generation

The structure of this compound presents several key features that can inform our hypotheses regarding its potential biological activity:

-

1-Methylpyrazole Core: The N-methylation of the pyrazole ring is a common feature in many biologically active pyrazoles. This modification can influence the compound's metabolic stability, lipophilicity, and interaction with biological targets.

-

5-Methylaminomethyl Substituent: The methylaminomethyl group at the 5-position introduces a basic nitrogen atom, which can participate in hydrogen bonding and ionic interactions with biological macromolecules such as receptors and enzymes. This side chain bears resemblance to the biogenic amines (e.g., histamine, serotonin), suggesting a potential for interaction with their respective targets.

Based on these structural attributes and the known pharmacology of related pyrazole analogs, we can formulate several primary hypotheses for the potential biological activity of this compound:

-

Hypothesis 1: Neuromodulatory Activity. The presence of the methylaminomethyl side chain suggests a potential interaction with neurotransmitter receptors or transporters. This could manifest as agonist, antagonist, or modulatory activity at receptors for histamine, serotonin, or dopamine.

-

Hypothesis 2: Enzyme Inhibition. Pyrazole derivatives are known to inhibit a variety of enzymes.[2] The structural features of the target compound could lend themselves to the inhibition of enzymes such as monoamine oxidase (MAO), cyclooxygenase (COX), or various kinases.

-

Hypothesis 3: Anti-proliferative Activity. Numerous pyrazole derivatives have demonstrated antitumor properties.[2][5] The target compound could potentially interfere with cell cycle progression or induce apoptosis in cancer cell lines.

A Phased Approach to Biological Investigation: From Broad Screening to Mechanistic Elucidation

A systematic and tiered approach is essential to efficiently and effectively characterize the biological activity of a novel compound. The following experimental workflow is proposed, designed to progress from broad, high-throughput screening to more focused mechanistic studies.

Figure 1: A tiered experimental workflow for characterizing the biological activity of this compound.

Phase 1: Broad Phenotypic and Target-Based Screening

The initial phase aims to cast a wide net to identify potential areas of biological activity.

Experimental Protocol 1: Cell Viability and Cytotoxicity Screening

-

Objective: To assess the general cytotoxicity of the compound across a panel of human cell lines representing different tissue types (e.g., cancer cell lines, normal cell lines).

-

Methodology:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in appropriate cell culture medium.

-

Treat the cells with the compound dilutions and incubate for a specified period (e.g., 48 or 72 hours).

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

-

Measure absorbance or fluorescence and calculate the percentage of cell viability relative to a vehicle-treated control.

-

-

Self-Validation: Include a positive control (e.g., doxorubicin) to confirm the assay is sensitive to cytotoxic agents. The Z'-factor should be calculated to assess the quality of the assay.

Experimental Protocol 2: Broad Receptor Binding and Enzyme Inhibition Profiling

-

Objective: To identify potential molecular targets by screening the compound against a large panel of known receptors, ion channels, transporters, and enzymes.

-

Methodology:

-

Engage a contract research organization (CRO) that offers broad panel screening services (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

Submit this compound for screening at a fixed concentration (e.g., 10 µM) against their panel.

-

The CRO will perform competitive binding assays using radiolabeled ligands or functional assays for each target.

-

Results are typically reported as a percentage of inhibition or activation.

-

-

Trustworthiness: These commercial panels are well-validated and provide a standardized and reliable method for initial target identification.

Phase 2: Target Validation and Potency Determination

Once initial "hits" are identified in Phase 1, the next step is to validate these findings and determine the compound's potency.

Experimental Protocol 3: Dose-Response Analysis

-

Objective: To determine the concentration-dependent effect of the compound on the identified target(s) and calculate the IC50 (for inhibition) or EC50 (for activation).

-

Methodology:

-

Perform the relevant binding or functional assay for the specific target of interest.

-

Use a wider range of concentrations of this compound, typically in a semi-logarithmic series.

-

Plot the percentage of inhibition or activation against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 or EC50 value.

-

-

Expertise & Experience: It is crucial to perform these experiments in triplicate and on multiple occasions to ensure the reproducibility of the results.

Phase 3: Elucidation of the Mechanism of Action

With a validated target and a measure of potency, the focus shifts to understanding how the compound exerts its effects at a cellular and molecular level.

Example Signaling Pathway Investigation: Kinase Inhibition

If the compound is identified as a kinase inhibitor, the following workflow can be employed to dissect its mechanism of action.

Figure 2: A conceptual diagram of a kinase inhibition signaling pathway.

Experimental Protocol 4: Western Blot Analysis of Phosphorylated Substrates

-

Objective: To determine if the compound inhibits the phosphorylation of a known substrate of the target kinase in a cellular context.

-

Methodology:

-

Treat cells with this compound at various concentrations for a defined period.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.

-

Re-probe the membrane with an antibody for the total protein to normalize for loading.

-

-

Authoritative Grounding: The choice of antibodies and their validation is critical for the reliability of this experiment. Always cite the source and catalog number of the antibodies used.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Tissue of Origin | GI50 (µM) |

| MCF-7 | Breast Cancer | > 100 |

| A549 | Lung Cancer | 75.2 |

| HEK293 | Normal Kidney | > 100 |

Table 2: Hypothetical Receptor Binding Profile (% Inhibition at 10 µM)

| Target | % Inhibition |

| Histamine H1 Receptor | 85 |

| Serotonin 5-HT2A Receptor | 62 |

| Dopamine D2 Receptor | 15 |

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the potential biological activity of this compound. By leveraging the known pharmacology of the pyrazole scaffold and employing a phased experimental approach, researchers can efficiently navigate the path from initial hypothesis to mechanistic understanding. The journey of drug discovery is iterative, and the results from each phase will inform the design of subsequent experiments, ultimately leading to a thorough characterization of this novel chemical entity. Future work may involve lead optimization through medicinal chemistry efforts to enhance potency and selectivity, followed by preclinical development.

References

-

Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 5, 85. [Link]

-

Aggarwal, N., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Bioactive Compounds, 14(3), 180-197. [Link]

-

Prabhu, D., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-181. [Link]

- Tanitame, A., et al. (2004). Synthesis and antibacterial activity of pyrazole derivatives. Part 3: Synthesis and antibacterial activity of 1-aryl-3,5-dimethyl-1H-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-2862.

- Gökhan-Kelekçi, N., et al. (2007). A novel series of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives as promising monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5775-5787.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovating with Pyrazole Chemistry: 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]- in Focus. Retrieved from [Link]

-